Comparative In Vivo Cardiotonic Potency: Ouabagenin vs. Ouabain in Feline and Amphibian Models
In whole-animal studies, ouabagenin demonstrates reduced cardiotonic activity compared to its parent glycoside ouabain. The compound is approximately half as active on the feline heart and one-third as active in frogs, indicating a species-dependent potency gradient that is directly attributable to the absence of the rhamnose sugar moiety [1]. Notably, ouabagenin is more effective than ouabain at inducing emesis in non-anesthetized cats on a weight-for-weight basis, demonstrating that the emetic and cardiotonic activities are dissociable and structurally driven [1].
| Evidence Dimension | Relative in vivo cardiotonic activity |
|---|---|
| Target Compound Data | Approximately one-half (cat), one-third (frog) |
| Comparator Or Baseline | Ouabain (baseline = 1.0) |
| Quantified Difference | 2-fold lower (cat); 3-fold lower (frog) |
| Conditions | Whole-animal models (cats and frogs) |
Why This Matters
This quantifies the functional consequence of deglycosylation, informing dose selection and experimental design in whole-organism studies.
- [1] Chen, K. K., Henderson, F. G. J. Pharmacol. Exp. Ther. 1954, 111 (3), 365–378. (Abstract: ScienceDirect). View Source
